molecular formula C8H12N4O3 B1266603 Histidylglycine CAS No. 2578-58-7

Histidylglycine

Cat. No. B1266603
CAS RN: 2578-58-7
M. Wt: 212.21 g/mol
InChI Key: LYCVKHSJGDMDLM-LURJTMIESA-N
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Description

Histidylglycine is a compound of interest in the field of biochemistry and molecular biology. It has been studied in various contexts, including its role in catalysis, molecular structure, and interactions with other chemical entities.

Synthesis Analysis

Histidylglycine's synthesis has been explored in different environments. For example, White and Erickson (1981) demonstrated that histidyl-histidine effectively catalyzes peptide bond formation in glycine reactions within fluctuating clay environments, showing high turnover numbers, implying a role in prebiotic protoenzyme development (White & Erickson, 1981).

Molecular Structure Analysis

Studies on molecular structure primarily focus on complexes formed with histidylglycine. For example, Ueda et al. (1996) examined the coordination of CU(II) with glycylsarcosyl-L-histidylglycine, revealing specific chromophores and transition bands in absorption and CD spectra (Ueda et al., 1996).

Chemical Reactions and Properties

Histidylglycine participates in various chemical reactions. For instance, Prigge et al. (1997) discussed how peptidylglycine α-amidating monooxygenase (PAM), which involves histidylglycine, catalyzes the amidation of physiological regulators (Prigge et al., 1997).

Physical Properties Analysis

The physical properties of histidylglycine, particularly in complex formations, have been investigated. Aiba et al. (1974) determined equilibrium constants in complex formations of L-histidylgylcine with copper(II) ion, providing insights into the structures based on potentiometric titration and spectral observations (Aiba et al., 1974).

Chemical Properties Analysis

The chemical properties of histidylglycine are closely tied to its interactions and binding properties. Chauhan et al. (2014) explored the binding of copper and silver to single-site variants of peptidylglycine monooxygenase, revealing the structure and chemistry of the individual metal centers, which directly relate to the chemical properties of histidylglycine (Chauhan et al., 2014).

Scientific Research Applications

Conformational Studies

Histidylglycine has been a subject of interest in conformational studies. Research by Jäckle and Luisi (1981) explored the spectroscopic properties of histidylglycine and related peptides in various solutions, providing insights into their conformational equilibria. This study contributed to understanding the influence of ionization on the rotamer distribution of the histidyl side chain and overall molecular structure, offering valuable information for biochemistry and structural biology (Jäckle & Luisi, 1981).

Peptide Amidation

Histidylglycine plays a role in peptide amidation processes. Mains, Park, and Eipper (1986) investigated the enzyme peptidylglycine alpha-amidating monooxygenase, which is involved in converting peptides with C-terminal glycine residues into alpha-amidated product peptides. This research is significant for understanding the biochemical pathways of peptide modification and their implications in physiological processes (Mains et al., 1986).

Organ Preservation Solutions

In transplantation medicine, histidylglycine derivatives have been studied for their role in organ preservation. Churchill and Kneteman (1998) explored the effects of histidine and related buffering agents in modified University of Wisconsin solutions on liver metabolism during cold ischemic storage. This research offers insights into improving organ preservation methods, crucial for successful transplantation surgeries (Churchill & Kneteman, 1998).

Coordination Chemistry

The compound has also been investigated in coordination chemistry. Ueda et al. (1987) studied copper(II) complexes of histidylglycine-containing peptides, revealing the coordination mode of histidyl residues. Such studies are important for understanding metal-peptide interactions, which have implications in bioinorganic chemistry and pharmaceutical research (Ueda et al., 1987).

Safety And Hazards

There is limited information available on the safety and hazards of Histidylglycine. It is recommended to refer to the safety data sheet of the compound for detailed information .

properties

IUPAC Name

2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVKHSJGDMDLM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316910
Record name Histidylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Histidylglycine

CAS RN

2578-58-7
Record name Histidylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2578-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
PG Daniele, O Zerbinati, V Zelano… - Journal of the Chemical …, 1991 - pubs.rsc.org
The complexes formed in aqueous solution by copper(II) with glycyl-L-histidylglycine (L–) have been extensively studied, by using potentiometry, calorimetry, visible spectrophotometry …
Number of citations: 51 pubs.rsc.org
M Casolaro, M Chelli, M Ginanneschi, F Laschi… - Journal of inorganic …, 2002 - Elsevier
Stoichiometry, stability constants and solution structures of the copper(II) complexes of the N-acetylated tetrapeptide HisGlyHisGly were determined in aqueous solution in the pH range …
Number of citations: 68 www.sciencedirect.com
R Österberg, B Sjöberg - Journal of Inorganic and Nuclear Chemistry, 1975 - Elsevier
Highly polynuclear species are formed in equilibrium solutions of copper(II) and glycyl-l-histidylglycine (L). This is shown by pH-static emf Titrations in 3·0 M NaClO 4 medium at 25, …
Number of citations: 9 www.sciencedirect.com
H Aiba, A Yokoyama, H Tanaka - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Equilibrium constants were determined in the complex formations of L-histidylgylcine (HG) and L-histidylglycylglycine (HGG) with copper(II) ion in aqueous solution by potentiometric …
Number of citations: 30 www.journal.csj.jp
H Aiba, A Yokoyama, H Tanaka - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
The complex formation of glycyl-L-histidine, glycyl-L-histidylglycine, and glycylglycyl-L-histidine with copper (II) ion in aqueous solutions containing equimolar amounts of copper(II) and …
Number of citations: 54 www.journal.csj.jp
T Szabó-Plánka, NV Nagy, A Rockenbauer… - Inorganic …, 2002 - ACS Publications
Twelve ESR-active (and one inactive) copper(II) complexes of l-histidylglycine (HL) were characterized via their formation (micro)constants and ESR parameters obtained by two-…
Number of citations: 14 pubs.acs.org
ZD Petrović, MI Djuran, FW Heinemann, S Rajković… - Bioorganic …, 2006 - Elsevier
… with N-acetylated L-histidylglycine dipeptide. The obtained results of an 1 H NMR study of the regioselective hydrolytic cleavage of the amide bond in N-acetylated L-histidylglycine in its …
Number of citations: 39 www.sciencedirect.com
J Ueda, N Ikota, A Hanaki, K Koga - Inorganica chimica acta, 1987 - Elsevier
The complex formations of L-histidylglycyl-L- histidylglycine (His-Gly-His-Gly) and L-histidyl-L- histidylglycylglycine (His-His-Gly-Gly) with copper- (II) ion were studied in a slightly …
Number of citations: 33 www.sciencedirect.com
MI Djuran, SU Milinković - Polyhedron, 2000 - Elsevier
Hydrolytic reactions between various palladium(II) complexes of the type cis-[Pd(L)(H 2 O) 2 ] 2+ in which L is a chelating diamine (ethylenediamine, en; 1,2-propylenediamine, 1,2-pn; N…
Number of citations: 41 www.sciencedirect.com
G Brookes, LD Pettit - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
Complexes formed between H+, Cu2+, and Ni2+ and glycylhistidine, β-alanyihistidine, and histidylglycine have been studied potentiometrically at 25 C and I= 0.10M(K[NO3]). The …
Number of citations: 32 pubs.rsc.org

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